Chlorocitalopram

概要

説明

For inquiries related to compounds with established research, such as chlorophyll derivatives and their synthetic methods, molecular structures, and applications in fields like photosynthesis simulation, organic synthesis, and material science, the provided references could offer valuable insights. Here are a couple of examples from the search results that might be of interest in a broader context of chlorinated compounds and their applications:

Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins : This paper discusses the synthesis of chlorins, which are dihydroporphyrin macrocycles similar to the core structure of chlorophyll, through the derivatization of porphyrins. It reviews transformations like hydrogenation, cycloaddition, and annulation to produce over 1000 chlorin or chlorin-like compounds. The synthesis and spectral properties of these compounds could illuminate their potential as surrogates for chlorophylls in various applications (Taniguchi & Lindsey, 2017).

Total Synthesis of Chlorofusin, Its Seven Chromophore Diastereomers, and Key Partial Structures : This paper reports on the total synthesis of chlorofusin, a natural inhibitor of p53-MDM2 complex formation, including the assignment of absolute stereochemistry and the synthesis of its chromophore diastereomers. The synthesis approach and the elucidation of the compound's structure could be relevant for understanding complex organic synthesis and stereochemistry (Clark, Lee, & Boger, 2008).

科学的研究の応用

Drug Discovery Initiatives : Chlorocitalopram is used in drug discovery to identify new leads with favorable pharmaceutical properties, particularly against chloroquine-resistant malaria (Wellems, 2002).

COVID-19 Research : Chloroquine, a compound related to Chlorocitalopram, has been studied for its effectiveness in limiting the replication of SARS-CoV-2 in vitro, leading to clinical research on its use for treating COVID-19 patients (Cortegiani et al., 2020).

Contribution to Medical Progress : The development of drugs like Chlorocitalopram has significantly contributed to advancements in medicine, influenced by the fields of molecular biology and genomic sciences (Drews, 2000).

Forestry Applications : Chlorophyll fluorescence, a process related to Chlorocitalopram, is utilized in forestry to study various effects such as stress, seasonal changes, and comparative leaf physiology in different light conditions (Mohammed et al., 1995).

Plant Physiology Research : Chlorophyll fluorescence is a key tool in plant physiology for non-destructive and non-invasive measurement of photosynthetic capacity. It helps in identifying injury and analyzing changes in photosynthetic capacity due to various factors (Bolhár-Nordenkampf et al., 1989).

Photosynthetic Mechanism Studies : The technique is extensively used to understand photosynthetic mechanisms and assess plant responses to environmental changes (Murchie & Lawson, 2013).

作用機序

Target of Action

Chlorocitalopram, like its parent compound citalopram, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (Solute Carrier Family 6 Member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating the action of serotonin .

Mode of Action

Chlorocitalopram interacts with the serotonin transporter, inhibiting the reuptake of serotonin. This results in an increased concentration of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The enhanced serotonergic transmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it has been observed that citalopram-altered gene expression can lead to response-status-dependent transcriptional reactions . In clinical responders, neural function pathways were primarily up- or downregulated after incubation with citalopram .

Pharmacokinetics

The pharmacokinetics of chlorocitalopram are expected to be similar to those of citalopram. Citalopram is rapidly absorbed, with peak plasma levels observed approximately 1-4 hours after administration . It has a mean terminal half-life of about 35 hours . Biotransformation of citalopram is mainly hepatic . The high lipophilicity of citalopram leads to a high bioavailability of approximately 80% after oral administration .

Result of Action

The inhibition of serotonin reuptake by chlorocitalopram leads to enhanced serotonergic neurotransmission. This can result in various molecular and cellular effects, such as changes in gene expression . For instance, in lymphoblastoid cell lines derived from patients documented for response to SSRI antidepressants, citalopram was found to alter the expression of certain genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chlorocitalopram. For instance, the presence of suspended sediment in aquatic environments has been found to significantly influence the biological effects of citalopram . .

Safety and Hazards

The FDA has issued a warning about the use of Citalopram, stating that doses higher than 40 mg/d may cause potential QTc prolongation . This has raised concerns about the continuation of therapy for patients responding to doses over 40 mg/d and the potential to use this medication above that dose range in future patients .

特性

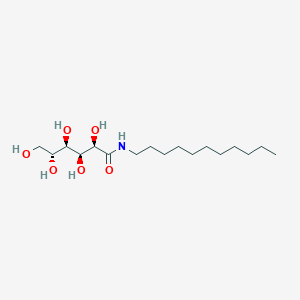

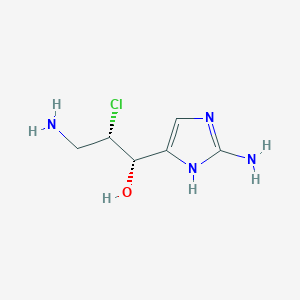

IUPAC Name |

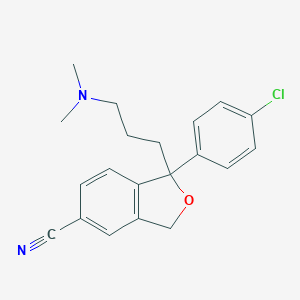

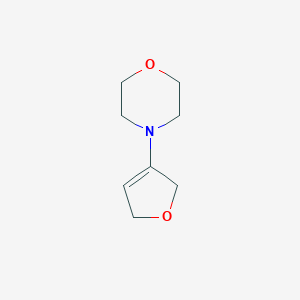

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIJPACNNYCMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494821 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocitalopram | |

CAS RN |

64169-57-9 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?

A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]

Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?

A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

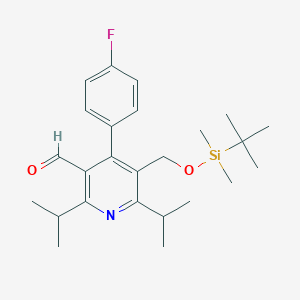

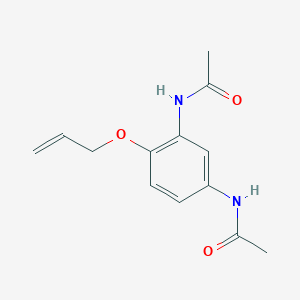

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)

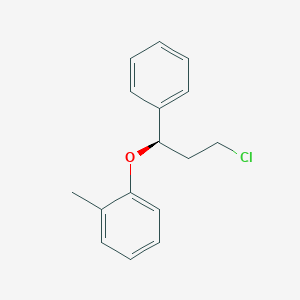

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)